molecular formula C17H20ClN3 B1287831 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline CAS No. 893751-49-0

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline

Cat. No.: B1287831
CAS No.: 893751-49-0
M. Wt: 301.8 g/mol
InChI Key: ZMFBUBUZGUAMEM-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, also known as BPCA, is an organic compound that has been used in various scientific research applications. It is a derivative of piperazine and is structurally similar to piperazine-based compounds. BPCA is a useful compound for researchers due to its ability to act as an agonist or antagonist of various receptors and enzymes. It has been used in a variety of biological and biochemical studies, including studies of the pharmacological and physiological effects of BPCA in animals.

Scientific Research Applications

  • Peroxidase Action Studies :

    • Holland and Saunders (1968) investigated the peroxidation of 4-chloroaniline, leading to the production of various compounds including 2-amino-5-chlorobenzoquinone-di-4-chloroanil. This study contributes to understanding the reactions and products involved in the peroxidation of chlorinated anilines (Holland & Saunders, 1968).
  • Synthesis and Biological Properties :

    • Gevorgyan et al. (2017) synthesized compounds including 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, exhibiting anti-inflammatory, analgesic, and peripheral n-cholinolytic activities (Gevorgyan et al., 2017).
  • Synthesis and CNS Receptor Affinity :

    • Beduerftig et al. (2001) described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, which showed promising interaction with σ1-receptors, indicating potential applications in neuroscience (Beduerftig et al., 2001).
  • Imidazoline Derivatives in Diabetes :

    • Rondu et al. (1997) explored imidazoline derivatives, including 1-benzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-benzylpiperazines, in the context of type II diabetes, investigating their potential as antidiabetic agents (Rondu et al., 1997).
  • Benzimidazole Derivatives as Glucosidase Inhibitors :

    • Özil et al. (2018) synthesized benzimidazole derivatives with 4-methylpiperazin-1-yl moieties, demonstrating significant glucosidase inhibitory potential and antioxidant activities, which could have implications in metabolic disorders and oxidative stress (Özil et al., 2018).
  • Antibacterial Activity of Benzyl Piperazine Derivatives :

    • Merugu et al. (2010) studied the synthesis of benzyl piperazine derivatives and evaluated their antibacterial activity, contributing to the development of new antimicrobial agents (Merugu et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes likecarbonic anhydrase (CA) and DNA gyrase , which play crucial roles in physiological processes such as pH regulation, respiration, and DNA replication, respectively.

Mode of Action

For instance, compounds with a similar structure have been shown to inhibit the activity of carbonic anhydrase and DNA gyrase , potentially disrupting physiological processes regulated by these enzymes.

Future Directions

The future directions for research on “2-(4-Benzylpiperazin-1-yl)-5-chloroaniline” would likely depend on its properties and potential applications. Similar compounds have been studied for their potential uses in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis processes, respectively . The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound can form complexes with proteins, influencing their structural conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In certain cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . These interactions can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis rates.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and reduction of oxidative stress . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding to plasma proteins can affect the distribution and bioavailability of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBUBUZGUAMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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